molecular formula C7H9NO4S B184884 (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid CAS No. 499199-10-9

(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid

Cat. No.: B184884
CAS No.: 499199-10-9
M. Wt: 203.22 g/mol
InChI Key: OEXQUQKCOPKASO-UHFFFAOYSA-N
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Description

(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid is a synthetic organic compound that belongs to the thiazolidine family. Thiazolidines are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl acetoacetate with thiourea in the presence of a base, followed by acidification to yield the desired thiazolidine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different oxidation states.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazolidine ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Gene expression: The compound could influence gene expression, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: A related compound with similar structural features.

    2,4-Thiazolidinedione derivatives: Compounds with modifications at various positions on the thiazolidine ring.

Uniqueness

(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thiazolidine derivatives.

Properties

IUPAC Name

2-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S/c1-2-8-6(11)4(3-5(9)10)13-7(8)12/h4H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXQUQKCOPKASO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(SC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383149
Record name (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499199-10-9
Record name (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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